molecular formula C11H13N3O2 B3230987 2-Amino-L-tryptophan CAS No. 1313054-45-3

2-Amino-L-tryptophan

Cat. No.: B3230987
CAS No.: 1313054-45-3
M. Wt: 219.24 g/mol
InChI Key: MMFFNBUNVIZDKW-QMMMGPOBSA-N
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Description

2-Amino-L-tryptophan is an aromatic amino acid that plays a crucial role in various biological processes. It is an isomer of tryptophan, which is an essential amino acid necessary for the biosynthesis of proteins. This compound contains an indole functional group, which is responsible for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-L-tryptophan can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Chemical synthesis often involves the use of indole derivatives and amino acid precursors under controlled conditions. Enzyme conversion utilizes specific enzymes to catalyze the formation of this compound from simpler substrates .

Industrial Production Methods: Microbial fermentation is the preferred method for industrial production due to its cost-effectiveness and environmental benefits. This process involves genetically engineered microorganisms, such as Escherichia coli, which are optimized to produce high yields of this compound through metabolic engineering .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the indole ring and the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives, which have significant biological and chemical importance .

Scientific Research Applications

2-Amino-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-L-tryptophan involves its conversion into various bioactive compounds, such as serotonin and melatonin. This conversion is catalyzed by enzymes like tryptophan hydroxylase and aromatic L-amino acid decarboxylase. These bioactive compounds interact with specific receptors in the brain and other tissues, influencing mood, sleep, and other physiological functions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-L-tryptophan is unique due to its specific structural configuration and its role as an intermediate in the biosynthesis of important neurotransmitters. Its unique indole ring structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFNBUNVIZDKW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)N)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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